1-(Tert-butyl)-4-nitro-1H-pyrazole chemical properties
1-(Tert-butyl)-4-nitro-1H-pyrazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(Tert-butyl)-4-nitro-1H-pyrazole
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(tert-butyl)-4-nitro-1H-pyrazole. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced characteristics that make this compound a valuable intermediate in modern organic and medicinal chemistry. We will explore its structural features, spectroscopic signature, and the strategic implications of its functional groups, grounding the discussion in established synthetic protocols and mechanistic principles.
Introduction: Strategic Importance in Synthesis
1-(Tert-butyl)-4-nitro-1H-pyrazole is a substituted heterocyclic compound that has emerged as a versatile building block in synthetic chemistry.[1] The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs due to its wide range of pharmacological activities.[2] The unique substitution pattern of this specific derivative—featuring a sterically demanding tert-butyl group at the N-1 position and a potent electron-withdrawing nitro group at the C-4 position—imparts distinct chemical properties that are highly advantageous for the synthesis of complex molecular architectures.[1]
The tert-butyl group provides steric shielding and influences the electronic environment of the pyrazole ring, while the nitro group serves as a key functional handle for further chemical transformations and modulates the electronic properties of the heterocyclic system.[1] These features make 1-(tert-butyl)-4-nitro-1H-pyrazole a valuable precursor for developing novel therapeutics, with pyrazole derivatives being actively investigated as anticancer, anti-inflammatory, and antimicrobial agents.[1][3]
Synthetic Pathways and Methodologies
The synthesis of 1-(tert-butyl)-4-nitro-1H-pyrazole can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and regiochemical control. The two primary strategies involve the direct nitration of a pyrazole precursor or the construction of the ring via a cycloaddition reaction.
Electrophilic Nitration of 1-tert-butyl-1H-pyrazole
The pyrazole ring is an aromatic system capable of undergoing electrophilic substitution.[1][4] The direct nitration of 1-tert-butyl-1H-pyrazole offers a straightforward approach.
Causality of Experimental Design: The N-1 tert-butyl group is a key director in this reaction. While N-1 substituents can direct incoming electrophiles to the C-5 position, the steric bulk of the tert-butyl group can influence the regioselectivity, making the C-4 position a viable target. The reaction conditions, particularly the choice of nitrating agent (e.g., HNO₃/H₂SO₄) and temperature, must be carefully controlled to achieve the desired 4-nitro isomer and avoid side reactions.
[3+2] Cycloaddition: A Regioselective Approach
A powerful and highly regioselective method for constructing the pyrazole core involves the [3+2] cycloaddition reaction between a hydrazone and a nitroolefin.[1][5] This method builds the substituted ring system in a controlled manner.
Mechanism and Regiocontrol: The reaction between tert-butylhydrazine (or its corresponding hydrazone) and a suitable nitro-substituted two-carbon component is a prime example. The regiochemical outcome can be reversed based on the reaction conditions. While neutral or acidic conditions often yield 1,3,5-trisubstituted pyrazoles, the use of a strong base like potassium tert-butoxide (t-BuOK) decisively favors the formation of the 1,3,4-trisubstituted isomer, which is relevant for the synthesis of the target compound.[1][6] The base-mediated pathway is proposed to proceed through a stepwise mechanism involving a key Michael addition intermediate.[1]
Caption: Synthetic workflow for 1-(tert-butyl)-4-nitro-1H-pyrazole.
Experimental Protocol: Base-Mediated [3+2] Cycloaddition
This protocol is a representative example based on established methodologies for regioselective pyrazole synthesis.[1][6]
Materials:
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tert-Butylhydrazine hydrochloride
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An appropriate nitro-substituted α,β-ethylenic ketone or aldehyde
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Potassium tert-butoxide (t-BuOK)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Trifluoroacetic acid (TFA)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred solution of tert-butylhydrazine hydrochloride in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour to generate the free hydrazine.
-
Cool the reaction mixture back to 0 °C and add a solution of the nitro-substituted α,β-ethylenic ketone in anhydrous THF dropwise.
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Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Once the reaction is complete, cool the mixture to 0 °C and carefully quench by adding trifluoroacetic acid (TFA).
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure 1-(tert-butyl)-4-nitro-1H-pyrazole.
Trustworthiness of Protocol: This self-validating system relies on TLC monitoring to ensure reaction completion before quenching. The acid quench is crucial for protonating the intermediate and facilitating the final cyclization and aromatization, which is essential for achieving good yields.[1] The subsequent workup with a mild base (sodium bicarbonate) neutralizes excess acid, protecting the product during extraction.
Physicochemical and Spectroscopic Properties
The structural identity and purity of 1-(tert-butyl)-4-nitro-1H-pyrazole are confirmed through a combination of physical measurements and spectroscopic analysis.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 1-tert-butyl-4-nitropyrazole | [1] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | Computed |
| Appearance | Expected to be a solid | General knowledge |
| CAS Number | 97421-12-0 | [1] |
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of the molecule's structure. Nuclear Magnetic Resonance (NMR) is particularly powerful for elucidating the precise arrangement of atoms.[1]
Caption: Structure of 1-(tert-butyl)-4-nitro-1H-pyrazole with key ¹H NMR assignments.
¹H NMR Spectroscopy:
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Pyrazole Ring Protons (H-3 and H-5): The two protons on the pyrazole ring are expected to appear as distinct singlets, as they have no adjacent protons for coupling.[1] The potent electron-withdrawing effect of the nitro group at C-4 significantly deshields these protons, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted pyrazole.[1]
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tert-Butyl Group Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation. They will appear as a single, strong singlet in the upfield region of the spectrum, which is a characteristic signature for this group.[1]
¹³C NMR Spectroscopy:
-
The spectrum will show distinct signals for the three carbon atoms of the pyrazole ring and the quaternary and methyl carbons of the tert-butyl group. The C-4 carbon, directly attached to the nitro group, will be significantly deshielded.
Infrared (IR) Spectroscopy:
-
Key diagnostic peaks will include strong, characteristic absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
Reactivity and Synthetic Utility
The chemical behavior of 1-(tert-butyl)-4-nitro-1H-pyrazole is dominated by the interplay between the aromatic pyrazole core and its two key substituents.
-
Reduction of the Nitro Group: The nitro group is the most reactive site for transformation. It can be readily reduced to an amino group (-NH₂) using various standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental, as it converts the electron-withdrawing nitro group into an electron-donating amino group, unlocking a plethora of subsequent functionalization chemistries. The resulting 4-amino-1-(tert-butyl)-1H-pyrazole is a valuable precursor for synthesizing amides, ureas, and other derivatives explored in drug discovery programs.
-
Ring Stability: The pyrazole ring is aromatic and generally stable under a wide range of reaction conditions, including those used for the reduction of the nitro group.
-
Steric Influence: The tert-butyl group at N-1 provides significant steric hindrance, which can influence the approach of reagents to the N-1 and C-5 positions. This steric bulk can be used strategically to direct reactions to other parts of a more complex molecule built upon this scaffold.
Conclusion
1-(Tert-butyl)-4-nitro-1H-pyrazole is a strategically important heterocyclic building block with well-defined chemical and spectroscopic properties. Its synthesis is achievable through regioselective methods, particularly base-mediated cycloadditions, which provide excellent control over the isomer formation. The compound's true value lies in its reactivity, where the nitro group serves as a versatile handle for chemical elaboration into diverse and complex molecules. For researchers in medicinal chemistry and drug development, this compound represents a robust starting point for the rational design and synthesis of novel pyrazole-based therapeutic agents.
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